Micromelin

説明

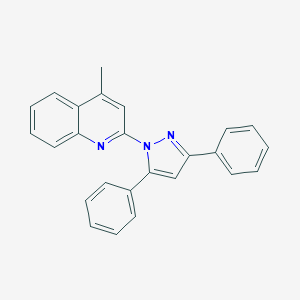

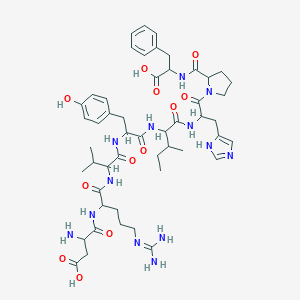

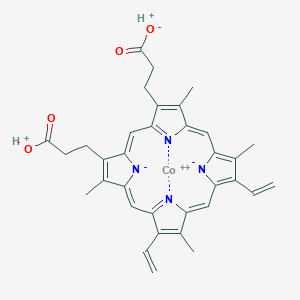

Micromelin is a coumarin derived from Micromelum minutum, a plant in the Rutaceae family . It’s primarily used for research purposes .

Molecular Structure Analysis

This compound has a molecular weight of 288.25 and its molecular formula is C15H12O6 . It contains 36 bonds in total, including 24 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 3 six-membered ring, 1 ten-membered ring, 2 esters (aliphatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis

This compound is a powder that is stable under normal temperatures and pressures . It has a molecular weight of 288.3 and its chemical formula is C15H12O6 .科学的研究の応用

伝統医学

Micromelin、特に種Micromelum minutumは、伝統医学において様々な目的で使用されてきました . 葉は解熱剤として、茎は健胃剤として、花と果実はそれぞれ去痰剤と下剤として使用されます . 葉の汁は、舌の白い汚れ、口臭、痔、歯痛、乳児の歯が生える時の痛みなどの治療に使用されます .

発熱の治療

This compound minutumは、発熱の治療に使用されます . この用途は、植物に特定の生物活性化合物があるためと考えられます。

月経の調節

This compound minutumは、月経の調節にも使用されます . これは、植物がホルモン効果を持つ可能性があることを示唆していますが、これを確認するにはさらなる研究が必要です。

細胞毒性

科学的な調査では、特にthis compound minutumの細胞毒性に焦点を当てています . これは、植物が癌治療や細胞毒性物質が有効なその他の分野での潜在的な用途を持つ可能性があることを示唆しています。

クマリンの供給源

This compoundは、クマリンが豊富であることで知られています . クマリンは、抗炎症、抗凝固、抗菌、抗真菌、抗ウイルス、抗癌、降圧、抗結核、抗痙攣、抗脂肪生成、抗HIV、抗酸化、神経保護など、幅広い生物活性を持っています .

アルカロイドの供給源

<a data-citationid="3b19e312-ab30-1e2e-4f76-1a853b5e77d1-30-group" h="ID=SERP,5015.1

作用機序

Target of Action

Micromelin is a coumarin derived from the plant species Micromelum minutum, which belongs to the Rutaceae family It has been suggested that this compound exhibits cytotoxicity against certain cell lines , indicating potential targets within these cells.

Mode of Action

Coumarins, the class of compounds to which this compound belongs, are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, antioxidant, and anticancer activities .

Biochemical Pathways

This compound, like other coumarins, is believed to influence several biochemical pathways. Coumarins have been reported to affect pathways related to inflammation, oxidative stress, and cell proliferation . .

Result of Action

This compound has been reported to exhibit cytotoxic activity against certain cell lines

生化学分析

Biochemical Properties

Micromelin interacts with various enzymes, proteins, and other biomolecules. It is rich in coumarins, polyoxygenated flavonoids, phenylpropanoic acid derivatives, quinolone alkaloids, and carbazole alkaloids . These interactions contribute to the role of this compound in biochemical reactions.

Cellular Effects

It is known that the bioactive compounds in this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

7-methoxy-6-[(1S,2S,5S)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIORQNDMAWQQCV-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H](O1)[C@@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934105 | |

| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15085-71-9 | |

| Record name | Micromelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15085-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micromelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015085719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micromelin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Micromelin and where is it found?

A1: this compound is a natural coumarin compound first isolated from the rutaceous species Micromelum minutum (Forst. f.) Seem. [] It is also found in other Micromelum species like Micromelum integerrimum and Micromelum glanduliferum. [, ]

Q2: What is the molecular formula and structure of this compound?

A2: this compound has the molecular formula C15H12O6. [] It is characterized by a coumarin skeleton with a five-membered epoxy lactone ring fused to it. The structure also includes a methoxy group at the 7-position of the coumarin ring. [, ]

Q3: Has the absolute configuration of this compound been determined?

A3: Yes, the absolute configuration of this compound has been determined as (1R,2R,5R) for the chiral centers on the epoxy lactone ring. This was established through X-ray crystallography studies. []

Q4: Have any derivatives of this compound been isolated?

A6: Yes, several derivatives of this compound, named hydramicromelins A-C, have been isolated from Micromelum integerrimum. [] These compounds are epimers of this compound, meaning they have the same structural formula and planar structure but differ in the three-dimensional orientation of atoms around one or more chiral centers. []

Q5: Are there any analytical methods used to characterize and study this compound?

A7: Various spectroscopic techniques are employed to characterize and study this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [] NMR helps determine the structure and connectivity of atoms within the molecule, while MS provides information about the molecular weight and fragmentation pattern. Additionally, X-ray crystallography has been used to determine the absolute configuration of this compound. []

Q6: Are there any known structure-activity relationship (SAR) studies on this compound?

A8: While extensive SAR studies haven't been conducted, the antitumor activity of this compound and the inactivity of its derivative, deoxythis compound, suggest that the intact epoxy lactone ring is crucial for its biological activity. [] This finding could guide future research exploring the SAR of this compound and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)

![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)